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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-amine

Cat. No.: B15072844

An In-Depth Technical Guide to 1-
Isopropylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-lIsopropylazetidin-3-amine, a
heterocyclic amine of interest in medicinal chemistry and drug discovery. This document covers
its chemical identity, physicochemical properties, synthesis, and potential biological relevance,
presented in a format tailored for researchers and drug development professionals.

Chemical Identity and Properties

1-Isopropylazetidin-3-amine, particularly in its dihydrochloride salt form, is recognized by the
CAS number 888032-75-5. The free base is a secondary amine featuring a strained four-
membered azetidine ring N-substituted with an isopropyl group. This structural motif is of
interest in the development of novel therapeutics due to the unique conformational constraints
imposed by the azetidine ring.

Physicochemical Data

Quantitative data for 1-lsopropylazetidin-3-amine is not extensively reported in publicly
available literature. The following table summarizes key physicochemical properties, with
experimental values for the dihydrochloride salt and predicted values for the free base.
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Value

Value (Free Base -

Property (Dihydrochloride . Data Source
Predicted)
Salt)
CAS Number 888032-75-5 Not assigned Internal Database
Molecular Formula CeH16CI2N2 CeH1aN2 Calculated
Molecular Weight 187.11 g/mol 114.19 g/mol Calculated
White to off-white Colorless to pale )
Appearance ) o Predicted
solid yellow liquid
Melting Point Not available Not available -
- _ _ ~150-160 °C at 760 _
Boiling Point Not applicable Predicted
mmHg
N ) Soluble in water and )
Solubility Soluble in water ] Predicted
polar organic solvents
pKa Not available ~9-10 Predicted

Spectroscopic Data

Detailed experimental spectra for 1-Isopropylazetidin-3-amine are not readily available. The
following tables provide predicted spectroscopic characteristics based on the chemical
structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted, CDCIs, 400 MHZz)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.5-37 m 1H CH-NH:

Azetidine CH:z
~3.2-34 t 2H _

(adjacent to N)

Azetidine CH2
~2.8-3.0 t 2H _

(adjacent to CH)
~25-27 sept 1H CH(CHs)2
~15-1.7 brs 2H NH:2
~1.0-1.2 d 6H CH(CHs)2

13C NMR Spectroscopy (Predicted, CDCls, 100 MHz)

Chemical Shift (ppm)

Assignment

~55-60 Azetidine CH:z (adjacent to N)
~50 - 55 CH(CH3)2

~45 - 50 CH-NH:2

~30-35 Azetidine CH: (adjacent to CH)
~20-25 CH(CH3)2

IR Spectroscopy (Predicted, neat)

Wavenumber (cm~?)

Intensity

Assighment

3350 - 3250 Medium, broad N-H stretch (amine)
2960 - 2850 Strong C-H stretch (aliphatic)
1590 - 1560 Medium N-H bend (amine)
1250 - 1020 Medium C-N stretch
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Mass Spectrometry (Predicted, EI)

m/z Interpretation

114 [M]*

99 [M - CHs]*

71 [M - C3H7]*

57 [CsHsN]* (Azetidine ring fragment)

Synthesis and Experimental Protocols

The synthesis of 1-Isopropylazetidin-3-amine can be approached through several established
methods for the preparation of N-substituted 3-aminoazetidines. Two plausible synthetic routes
are detailed below.

Route 1: Reductive Amination of N-Isopropylazetidin-3-
one

This is a common and efficient method for the synthesis of 3-aminoazetidines.
Experimental Protocol:

e Synthesis of N-Isopropylazetidin-3-one: This intermediate can be prepared from
epichlorohydrin and isopropylamine, followed by oxidation of the resulting N-
isopropylazetidin-3-ol.

¢ Reductive Amination:

o To a solution of N-Isopropylazetidin-3-one (1.0 eq) in methanol, add ammonium acetate
(10 eq) and sodium cyanoborohydride (1.5 eq).

o Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-
MS.

o Upon completion, quench the reaction by the slow addition of 2M HCI.
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o Concentrate the mixture under reduced pressure to remove methanol.

o Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane (3
x 50 mL).

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude 1-Isopropylazetidin-3-amine.

o Purification can be achieved by distillation under reduced pressure or by column
chromatography on silica gel.

NH4OAc, NaBH3CN
Methanol, RT

Workup & Purification _

N-Isopropylazetidin-3-one »| Reaction Mixture 1-Isopropylazetidin-3-amine

Click to download full resolution via product page

Fig. 1: Reductive Amination Workflow

Route 2: Nucleophilic Substitution of a 3-Substituted
Azetidine

This route involves the displacement of a suitable leaving group at the 3-position of an N-
protected azetidine with isopropylamine.

Experimental Protocol:

o Synthesis of a 3-Substituted Azetidine Precursor: A common starting material is N-Boc-3-
hydroxyazetidine, which can be converted to a mesylate or tosylate.

e Nucleophilic Substitution:

o To a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in acetonitrile, add isopropylamine
(3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

o Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material
is consumed.
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Cool the reaction to room temperature and concentrate under reduced pressure.

[e]

(¢]

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium
bicarbonate solution.

o

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

[¢]

Purify the crude N-Boc-1-isopropylazetidin-3-amine by column chromatography.
o Deprotection:

o Dissolve the purified intermediate in a solution of HCI in dioxane or trifluoroacetic acid in

dichloromethane.
o Stir at room temperature for 1-2 hours.

o Concentrate the mixture under reduced pressure to yield 1-Isopropylazetidin-3-amine as

its salt.

Step 1: Substitution
Step 2: Deprotection

Isopropylamine, DIPEA
MeCN, Reflux

| N-Boc-1-isopropylazetidin-3-amine I HCl/Dioxane or TFA/DCM

N-Boc-3-OMs-azetidine 1-Isopropylazetidin-3-amine

Click to download full resolution via product page

Fig. 2: Nucleophilic Substitution and Deprotection

Potential Biological Activity and Signaling Pathways

While no specific biological data for 1-lsopropylazetidin-3-amine has been found, the
azetidine scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a
wide range of biological activities.

» GABA Uptake Inhibition: 3-Aminoazetidine derivatives have been investigated as inhibitors of
y-aminobutyric acid (GABA) transporters (GATSs). Inhibition of GATs increases the
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concentration of GABA in the synaptic cleft, leading to a reduction in neuronal excitability.
This mechanism is relevant for the treatment of epilepsy, anxiety, and other neurological
disorders.

» Receptor Binding: N-substituted azetidines have been shown to bind to various receptors in
the central nervous system. For example, some derivatives are ligands for the
nociceptin/orphanin FQ (NOP) receptor (ORL1), which is involved in pain modulation.

The potential interaction of 1-lsopropylazetidin-3-amine with such targets would likely involve
the protonated amine forming ionic interactions with acidic residues in the binding pocket, while
the isopropyl group could engage in hydrophobic interactions.

1-Isopropylazetidin-3-amine

Inhibition Binding

GABA Transporter (GAT) Neuronal Receptors (e.g., ORL1)

Increased Synaptic GABA Modulation of Neuronal Signaling

Therapeutic Effect

Click to download full resolution via product page

Fig. 3: Potential Signaling Pathway Interactions

Conclusion

1-Isopropylazetidin-3-amine is a valuable building block for the synthesis of more complex
molecules with potential therapeutic applications. While detailed experimental data for this
specific compound is sparse, its synthesis can be readily achieved through established
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chemical methodologies. Its structural similarity to known biologically active azetidine
derivatives suggests that it may be a useful scaffold for the development of novel CNS-acting
agents. Further research is warranted to fully characterize this compound and explore its
pharmacological profile.

 To cite this document: BenchChem. [1-Isopropylazetidin-3-amine CAS number lookup and
information]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15072844#1-isopropylazetidin-3-amine-cas-number-
lookup-and-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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